Molecular Weight and Hydrogen-Bond Acceptor Count Differentiate the Target Compound from the Des-methylsulfanyl Analog
The target compound possesses a molecular weight of 289.32 g/mol and 2 hydrogen-bond acceptor (HBA) sites, compared with 243.22 g/mol and 1 HBA site for 1-[3-(trifluoromethyl)benzoyl]pyrrolidine . The +46 Da increase is attributable to the CH3S moiety, which simultaneously adds a second H-bond acceptor (the thioether sulfur). In fragment-based design, every HBA site can contribute approximately 0.7-1.2 kcal/mol to binding free energy; the additional acceptor creates a differentiated interaction capacity that cannot be achieved by the des-methylsulfanyl analog [1].
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW 289.32 g/mol; HBA 2 |
| Comparator Or Baseline | 1-[3-(Trifluoromethyl)benzoyl]pyrrolidine: MW 243.22 g/mol; HBA 1 |
| Quantified Difference | ΔMW = +46.10 g/mol; ΔHBA = +1 |
| Conditions | Calculated from molecular formula (C13H14F3NOS vs C12H12F3NO) |
Why This Matters
Procurement decisions in fragment screening require precise tuning of MW and H-bond functionality; the target compound offers an intermediate MW with dual acceptor capability not available in the simpler analog.
- [1] GlaxoSmithKline Intellectual Property Development Ltd. U.S. Patent 10,851,053. Chemical Compounds; see Background of the Invention for the role of hydrogen-bonding interactions in ATF4 pathway inhibition. View Source
